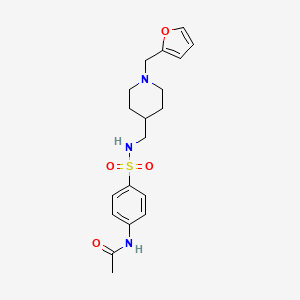

N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide

Description

This compound features a phenylacetamide core linked via a sulfamoyl group to a piperidine ring substituted with a furan-2-ylmethyl moiety.

Properties

IUPAC Name |

N-[4-[[1-(furan-2-ylmethyl)piperidin-4-yl]methylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4S/c1-15(23)21-17-4-6-19(7-5-17)27(24,25)20-13-16-8-10-22(11-9-16)14-18-3-2-12-26-18/h2-7,12,16,20H,8-11,13-14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMKNUUSLWELKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as N-{4-[({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)sulfamoyl]phenyl}acetamide, is a synthetic opioid, closely related to fentanyl. Its primary targets are the opioid receptors in the central nervous system, particularly the mu-opioid receptor. These receptors play a crucial role in pain perception and reward.

Mode of Action

As an opioid, this compound acts as an agonist at the opioid receptors. It binds to these receptors and mimics the action of endogenous opioids, leading to the activation of the receptors. This activation results in the inhibition of the release of nociceptive neurotransmitters, thereby producing analgesic effects.

Biochemical Pathways

Upon activation of the opioid receptors, the compound triggers a series of biochemical events. It leads to the inhibition of adenylate cyclase, decreasing the level of cyclic AMP. This results in the hyperpolarization of the cell and inhibition of neurotransmitter release

Pharmacokinetics

Based on its structural similarity to fentanyl, it is likely to have similar adme properties. Fentanyl and its analogs are typically well-absorbed and widely distributed in the body. They undergo metabolism primarily in the liver and are excreted in urine.

Result of Action

The activation of opioid receptors by this compound results in significant analgesic effects, making it a potent opioid narcotic analgesic. It may also have an abuse liability and dependence potential in humans. Overdose can lead to life-threatening respiratory depression.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels can affect its stability and solubility, impacting its absorption and distribution. Genetic factors, such as polymorphisms in opioid receptors or metabolic enzymes, can also influence its efficacy and toxicity.

Biological Activity

N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide, commonly referred to as a sulfamoyl derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide is , with a molecular weight of 342.4 g/mol. The compound features a piperidine ring, a furan moiety, and a sulfamoyl group, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H26N2O3 |

| Molecular Weight | 342.4 g/mol |

| Chemical Structure | Structure |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. The sulfamoyl group enhances the compound's binding affinity to target proteins, potentially modulating their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to disease pathways, similar to other sulfamoyl compounds.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological pathways.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Sulfamoyl derivatives are known for their antibacterial properties.

- Antitumor Activity : Some studies suggest potential anticancer effects through apoptosis induction in cancer cells.

- Neuroprotective Effects : Compounds containing piperidine rings have been associated with neuroprotective activities.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of sulfamoyl derivatives against various bacterial strains. The results showed that compounds similar to N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Antitumor Activity

In vitro assays demonstrated that the compound induced cell cycle arrest and apoptosis in human cancer cell lines. The IC50 values indicated potent activity compared to standard chemotherapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| HeLa (Cervical Cancer) | 3.5 |

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Target Compound : The furan-piperidine moiety may confer unique metabolic pathways (e.g., CYP450-mediated oxidation of furan) compared to phenyl or pyridinyl analogs. Its sulfamoyl bridge could facilitate interactions with serine proteases or kinases .

- Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) exhibit higher solubility due to additional nitrogen, but reduced blood-brain barrier penetration compared to piperidine-based compounds .

- Electron-Donating vs. Withdrawing Groups : Methoxy () and fluorine () substituents enhance stability, while nitro groups () increase reactivity but risk toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.